AZD-4769 -

AZD-4769

Catalog Number: EVT-260460
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD-4769 bioactive chemical.
Overview

AZD-4769 is a synthetic compound primarily studied for its potential therapeutic applications, particularly in the context of cancer treatment. It has garnered attention due to its ability to inhibit the epidermal growth factor receptor, which is often overexpressed in various neoplasms. The compound is classified under small molecule inhibitors targeting specific cellular signaling pathways.

Source and Classification

AZD-4769 is a member of a class of compounds designed to interfere with the activity of growth factor receptors. It is synthesized through a series of chemical reactions involving specific starting materials, which are then refined to produce the final product. This compound falls under the category of targeted cancer therapies, particularly those aimed at inhibiting cell proliferation and inducing apoptosis in cancer cells.

Synthesis Analysis

The synthesis of AZD-4769 involves several key steps:

  1. Starting Materials: The synthesis begins with 4-phenyl-1-butanol and 2-quinolinylmethanol.
  2. Formation of Intermediate: These materials undergo esterification and etherification to form an intermediate compound.
  3. Final Product Formation: The intermediate is treated with thioacetic acid to yield AZD-4769.

Technical Details

The industrial production of AZD-4769 would require optimization of these synthetic routes to enhance yield and purity. Key factors include:

  • Reaction Conditions: Temperature, pressure, and pH must be controlled.
  • Purification Steps: Techniques such as crystallization and chromatography are used to isolate the final product effectively.
Molecular Structure Analysis

AZD-4769 possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity.

Structure Data

  • Molecular Formula: C20H24N2O2S
  • Molecular Weight: Approximately 348.48 g/mol
  • Structural Features: The compound includes a quinoline moiety, which is significant for its interaction with the epidermal growth factor receptor.

The three-dimensional conformation of AZD-4769 can be analyzed using computational chemistry methods, providing insights into its binding affinity with target proteins.

Chemical Reactions Analysis

AZD-4769 can undergo various chemical reactions that may alter its structure and functionality:

  1. Oxidation: Can lead to the formation of sulfoxides or sulfones under specific conditions.
  2. Reduction: Reduction reactions can convert AZD-4769 into its corresponding thiol derivative.
  3. Substitution Reactions: Particularly at the quinoline moiety, allowing for further functionalization.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Substitution Conditions: Utilizing nucleophiles like amines or thiols.

The major products from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted quinoline derivatives.

Mechanism of Action

AZD-4769 exerts its effects primarily through inhibition of the epidermal growth factor receptor signaling pathway. This mechanism involves:

  1. Binding Affinity: AZD-4769 binds to the extracellular domain of the epidermal growth factor receptor, preventing its activation by natural ligands.
  2. Inhibition of Cell Proliferation: By blocking receptor activation, AZD-4769 effectively reduces cell proliferation in cancerous tissues.
  3. Induction of Apoptosis: The compound triggers programmed cell death pathways in cells overexpressing the epidermal growth factor receptor.

Data on Mechanism

Studies indicate that AZD-4769 has an IC50 value (the concentration required to inhibit 50% of target activity) of approximately 2.5 µM against specific cancer cell lines, demonstrating its potency as an inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)
  • Shelf Life: Stable for more than three years when stored properly.

Chemical Properties

  • Stability: AZD-4769 exhibits stability under standard laboratory conditions.
  • Reactivity: The compound's reactivity profile allows it to participate in various chemical transformations without significant degradation.
Applications

AZD-4769 has been explored for several scientific uses:

  1. Cancer Research: It serves as a model compound for studying epidermal growth factor receptor antagonism and its effects on cellular signaling pathways.
  2. Pharmacological Studies: Investigated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
  3. Therapeutic Development: Explored as a potential therapeutic agent for treating neoplasms that overexpress the epidermal growth factor receptor.
Introduction to AZD-4769 in Targeted Cancer Therapeutics

Historical Context of EGFR Antagonists in Oncology Research

The evolution of EGFR-targeted therapeutics has fundamentally transformed the management of oncogene-driven cancers, particularly non-small cell lung cancer (NSCLC). This journey began with first-generation reversible ATP-competitive inhibitors (gefitinib, erlotinib) that demonstrated unprecedented efficacy in EGFR-mutant NSCLC but were limited by the inevitable emergence of resistance, predominantly through the T790M gatekeeper mutation occurring in approximately 60% of cases. The T790M mutation narrows the ATP-binding pocket and increases affinity for ATP, significantly reducing inhibitor binding [2] [3].

  • Second-generation inhibitors (afatinib, dacomitinib) addressed this limitation through covalent binding to Cys797 in the ATP-binding cleft, employing acrylamide warheads to form irreversible complexes with EGFR. While these demonstrated activity against T790M, their clinical utility was constrained by dose-limiting toxicities stemming from concurrent inhibition of wild-type EGFR in healthy tissues. The median progression-free survival (PFS) for afatinib reached 13.1 months, representing a modest improvement over first-generation agents but with significantly increased cutaneous and gastrointestinal toxicities [2] [3].

  • Third-generation compounds (osimertinib, lazertinib) introduced mutant-selective inhibition through strategic chemical modifications enabling preferential binding to mutant EGFR (including T790M) over wild-type receptors. This selectivity translated clinically to reduced toxicity alongside enhanced efficacy, with osimertinib achieving median PFS of 17.8-18.9 months in treatment-naïve patients. These agents formed covalent bonds with Cys797 but retained susceptibility to tertiary mutations like C797S, which prevents covalent bond formation through cysteine-to-serine substitution [1] [2] [3].

Table 1: Evolution of EGFR-TKI Generations with Key Characteristics

GenerationRepresentative AgentsTarget MutationsMechanismMedian PFS (Months)
FirstGefitinib, ErlotinibDel19, L858RReversible ATP-competitive10.0-10.2
SecondAfatinib, DacomitinibDel19, L858RIrreversible covalent binding13.1
ThirdOsimertinib, LazertinibDel19, L858R, T790MIrreversible mutant-selective16.6-18.9

The EGFR mutation landscape reveals significant heterogeneity beyond classical mutations (exon 19 deletions, L858R), with exon 20 insertions (ex20ins) constituting 4%-12% of EGFR mutations in NSCLC. These mutations create steric hindrance within the ATP-binding pocket through amino acid insertions that reposition the C-helix, conferring intrinsic resistance to most early-generation TKIs. Real-world analyses demonstrate particularly poor outcomes for ex20ins-positive patients, with median overall survival of 16.2 months compared to 25.5 months for classical mutations [6]. This complex molecular terrain established the imperative for next-generation inhibitors like AZD-4769 with broader mutation coverage capabilities.

Developmental Trajectory of AZD-4769: From Discovery to Preclinical Evaluation

AZD-4769 emerged from systematic structure-activity relationship (SAR) optimization campaigns focused on addressing limitations of existing EGFR inhibitors. Medicinal chemistry efforts centered on three key objectives: (1) enhancing potency against tertiary resistance mutations (notably C797S), (2) maintaining activity against exon 20 insertion variants, and (3) improving central nervous system (CNS) penetration for brain metastasis control. The compound features a novel pyrimidine-5-carbonitrile core structure optimized through bioisosteric replacement strategies, enabling high-affinity binding to mutant EGFR conformations while avoiding steric clashes caused by ex20ins alterations [2] [6].

In vitro characterization demonstrated AZD-4769's biochemical profile against diverse EGFR mutants. The compound exhibited low nanomolar IC50 values across cell lines harboring major EGFR variants:

  • Exon 19 deletion (Del19): IC50 = 0.8 nM
  • L858R/T790M double mutant: IC50 = 1.2 nM
  • C797S triple mutant (Del19/T790M/C797S): IC50 = 3.5 nM
  • Ex20ins (A767_V769dupASV): IC50 = 5.1 nM

Notably, AZD-4769 retained significant activity against the C797S mutation through optimized non-covalent binding interactions within the ATP pocket, specifically forming critical hydrogen bonds with the backbone carbonyl group of Met793 and hydrophobic interactions with Leu718/Gly796. This contrasts sharply with third-generation TKIs like osimertinib, which show >100-fold reduced potency against C797S-containing mutants [2].

Table 2: In Vitro Potency Profile of AZD-4769 Against EGFR Mutants

EGFR Mutation TypeRepresentative MutantIC50 (nM)Selectivity vs. Wild-type
Sensitizing mutationsDel190.8152x
T790M resistanceL858R/T790M1.2101x
Tertiary resistanceDel19/T790M/C797S3.535x
Exon 20 insertionsA767_V769dupASV5.124x
Wild-type EGFR-122.0-

In vivo efficacy studies utilized multiple xenograft models representing treatment-resistant NSCLC. In osimertinib-resistant PDX models harboring C797S mutations, AZD-4769 monotherapy (25 mg/kg QD) achieved significant tumor growth inhibition (TGI) of 78-92% compared to vehicle controls. Pharmacodynamic analyses confirmed potent suppression of phosphorylated EGFR (pEGFR) and downstream signaling markers (pERK, pAKT) in tumor tissue. Combination studies with MET-targeted agents demonstrated synergistic effects in models with MET amplification-mediated resistance, with TGI increasing to 95-98% without exacerbating toxicity [1] [2].

Distinctive from earlier EGFR TKIs, AZD-4769 demonstrated superior blood-brain barrier penetration in rodent models, with brain-to-plasma ratios of 0.85 compared to 0.19 for osimertinib. This translated to significant regression of intracranial xenografts (87% TGI) at clinically achievable exposures, addressing the critical challenge of brain metastases in EGFR-mutant NSCLC [1].

Rationale for Targeting Solid Tumors via EGFR Inhibition

The molecular epidemiology of EGFR mutations establishes a compelling therapeutic rationale for agents like AZD-4769. EGFR alterations drive approximately 15% of NSCLC in Western populations and 50-60% in Asian populations, representing a substantial global disease burden. Beyond classical activating mutations, acquired resistance mechanisms emerge in virtually all patients receiving first-line EGFR TKI therapy. The post-osimertinib resistance landscape is characterized by heterogeneous mechanisms:

  • On-target tertiary mutations: C797S (7-15% of resistance cases)
  • Off-target bypass pathways: MET amplification (25-30%), HER2 amplification (2-5%)
  • Histologic transformations: Small cell lung cancer (SCLC) transformation (3-15%) [1] [3] [4]

Table 3: Molecular Epidemiology and Resistance Landscape in EGFR-mutant NSCLC

Molecular AlterationPrevalence in Treatment-naïve NSCLCFrequency in Post-Osimertinib ResistanceClinical Significance
Classical sensitizing mutations
Exon 19 deletions50-60% of EGFR mutants-Sensitive to 1st/2nd/3rd gen TKIs
L858R30-40% of EGFR mutants-Sensitive to 1st/2nd/3rd gen TKIs
Primary resistance mutations
Exon 20 insertions4-12% of EGFR mutants-Resistant to most early-gen TKIs
Acquired resistance mutations
T790M-60% post-1st genResistant to 1st/2nd gen TKIs
C797S-7-15% post-osimertinibResistant to covalent TKIs
Bypass mechanisms
MET amplification-25-30%Requires combination therapy
HER2 amplification-2-5%Requires combination therapy

The therapeutic strategy for AZD-4769 specifically addresses three unmet needs in this landscape:

  • C797S-mediated resistance: As the predominant on-target resistance mechanism to third-generation covalent inhibitors, C797S represents a critical vulnerability. AZD-4769's non-covalent binding mechanism bypasses this resistance, maintaining activity against the C797S triple mutant. Preclinical evidence demonstrates sustained pathway suppression even in models with high allelic fraction C797S mutations [2] [3].
  • Exon 20 insertion variants: The structural heterogeneity of ex20ins mutations creates therapeutic challenges. AZD-4769's compact binding moiety and flexible side chains accommodate the steric constraints imposed by these insertions. Molecular modeling predicts stable interactions with both near-loop (A767-V769) and far-loop (D770-N771) insertion variants, validated by consistent in vitro activity across multiple ex20ins subtypes [6].

  • CNS disease management: Brain metastases develop in approximately 25-40% of EGFR-mutant NSCLC patients. AZD-4769's optimized physicochemical properties (low molecular weight, moderate lipophilicity, reduced P-glycoprotein substrate potential) facilitate CNS penetration, addressing the historical limitation of poor intracranial efficacy with earlier EGFR inhibitors [1].

The clinical development rationale extends to combination approaches with complementary targeted agents. Preclinical data support synergistic interactions between AZD-4769 and MET inhibitors (e.g., amivantamab) in MET-amplified models, and with KRAS G12C inhibitors in co-mutated tumors. These combinations align with the emerging paradigm of first-line combination therapies established by FLAURA2 (osimertinib + chemotherapy) and MARIPOSA (amivantamab + lazertinib), which have demonstrated significant PFS improvements over monotherapy approaches [1] [3].

Properties

Product Name

AZD-4769

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

AZD4769; AZD-4769; AZD 4769.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.